![molecular formula C19H16ClFN2O3 B5667439 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5667439.png)
2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
2-(2-Chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone is a chemical compound belonging to the class of pyridazinone derivatives. Pyridazinones are recognized for their wide spectrum of biological activities and have been the subject of various studies due to their potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds similar to 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone, typically involves multi-step chemical processes. These processes often include the formation of hydrazone derivatives, esterification reactions, and cyclization steps to form the pyridazinone core structure (Özçelik et al., 2020).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often elucidated using techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure of the compound (Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions due to their reactive functional groups. These reactions can include nucleophilic substitution, which is commonly used to introduce different substituents into the pyridazinone ring, thereby modifying its chemical properties (Pattison et al., 2009).
Physical Properties Analysis
The physical properties of pyridazinone derivatives like solubility, melting point, and crystal structure are often determined through experimental methods. The crystallography studies provide information about the solid-state structure and intermolecular interactions within the crystal lattice (Daoui et al., 2021).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as reactivity, stability, and electronic properties, are often explored through both experimental and computational methods. Studies may involve density functional theory (DFT) calculations and molecular docking to understand the electronic structure and potential biological interactions of the compound (Kalai et al., 2020).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-25-17-8-6-12(10-18(17)26-2)16-7-9-19(24)23(22-16)11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLZKXWYJPOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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